Dimethylvinphos

Overview

Description

Synthesis Analysis

The synthesis of compounds related to Dimethylvinphos involves complex chemical procedures. For instance, the synthesis of dimethyl 2,2'-bithiophene dicarboxylates demonstrates intricate steps leading to structures with significant electrostatic and steric properties, showcasing the complexity of synthesizing related organic compounds (Pomerantz, Amarasekara, & Rasika Dias, 2002).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as dimethyl monothiocarbonate, reveals detailed geometrical parameters and conformational properties. These studies highlight the specific orientations and bond distances crucial for understanding this compound's molecular structure (Erben et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving this compound-related compounds exhibit a range of behaviors and transformations. For example, the nucleophilic addition to dimethylvinylphosphine sulfide offers a route to various polydentate ligands, showcasing the compound's reactivity and potential for forming diverse chemical structures (Griffiths et al., 2005).

Physical Properties Analysis

The physical properties of compounds related to this compound, such as dimethyl sulfoxide, have been extensively studied. These investigations provide insights into the compound's interaction with lipid membranes, which can influence its physical behavior and applications in various scientific fields (Gurtovenko & Anwar, 2007).

Chemical Properties Analysis

The chemical properties of this compound and related compounds are characterized by their reactivity and the ability to undergo various chemical transformations. Studies on the synthesis and characterization of dimers, trimers, and tetramers of thiophene and selenophene derivatives provide valuable information on the chemical properties and reactivity of these compounds, contributing to a deeper understanding of this compound's chemical behavior (Nakayama et al., 1996).

Scientific Research Applications

1. Neuroprotective and Neurotoxic Studies

Dimethyl Sulfoxide (DMSO) is used in neuroscience research as a solvent for various pharmacological agents. It is involved in studies exploring its effects on neurons, such as inhibiting glutamate responses in hippocampal neurons, which may suggest potential uses in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

2. Cellular and Molecular Biology

In cellular and molecular biology, DMSO is recognized for its capacity to induce changes in cell membranes and its interaction with phospholipid membranes. It exhibits different modes of action at various concentrations, influencing membrane fluidity, inducing transient water pores, and affecting the bilayer structure (Gurtovenko & Anwar, 2007).

3. Cryopreservation and Stem Cell Research

DMSO is commonly used in cryopreservation, particularly in stem cell research. Its application in preserving stem cells is crucial for autologous transplantation, despite some side effects like temporary vision loss (Ataş et al., 2012).

4. Impact on Aging and Lifespan

Research on Caenorhabditis elegans indicates that DMSO can extend lifespan, potentially through altering the expression of genes related to aging and stress responses (Wang et al., 2010).

5. Interaction with Human Immune Cells

DMSO has demonstrated effects on human immune cells, such as decreasing cell proliferation and cytokine production in peripheral blood lymphocytes. This suggests an anti-inflammatory effect of DMSO at certain concentrations (Costa et al., 2017).

6. Effect on Epigenetic Landscape and Cell Morphology

Studies have shown that DMSO can induce drastic changes in cellular processes and the epigenetic landscape, affecting transcriptome and proteome profiles in human cardiac and hepatic microtissues. This has significant implications for its use in vitro assays and cryopreservation (Verheijen et al., 2019).

7. Interaction with Acetylcholinesterase

DMSO has been found to be a mixed-competitive inhibitor of human acetylcholinesterase, an enzyme crucial in neurology and Alzheimer’s research. This highlights the importance of considering DMSO's effects in drug discovery programs (Kumar & Darreh-Shori, 2017).

Safety and Hazards

Dimethylvinphos is classified as acutely toxic, causing harm if swallowed or inhaled, and harmful in contact with skin . It causes skin and eye irritation . It is also toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Dimethylvinphos, also known as Z-DIMETHYLVINPHOS, is an organophosphate insecticide . Its primary target is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. By inhibiting AChE, this compound disrupts this process, leading to an accumulation of acetylcholine in the synapse, which can cause overstimulation and eventual failure of the nervous system .

Mode of Action

This compound acts as a contact and stomach poison . It inhibits AChE by phosphorylating the serine residue in the active site of the enzyme . This prevents the breakdown of acetylcholine, causing a build-up of this neurotransmitter at nerve synapses and neuromuscular junctions. The result is continuous stimulation of muscles and glands, which can lead to symptoms of poisoning .

Biochemical Pathways

The inhibition of AChE by this compound affects multiple biochemical pathways. The accumulation of acetylcholine can disrupt normal neural signaling, affecting processes such as muscle contraction, heart rate, and cognitive functions . .

Pharmacokinetics

It may be distributed throughout the body, with potential accumulation in fatty tissues due to its lipophilic nature . Organophosphates are typically metabolized in the liver and excreted in the urine .

Result of Action

The primary result of this compound action is neurotoxicity due to the inhibition of AChE . This can lead to a range of symptoms, from mild effects such as salivation and tremors to severe effects such as seizures and respiratory failure . It is also classified as a high acute toxicant for mammals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its mobility in the environment is moderate, suggesting it can move through soil and potentially contaminate groundwater . Its efficacy as an insecticide may also be affected by factors such as temperature, humidity, and the presence of other chemicals . .

properties

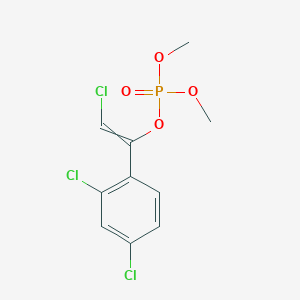

IUPAC Name |

[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGNQELHULIMSJ-POHAHGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COP(=O)(OC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871867 | |

| Record name | (Z)-Dimethylvinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2274-67-1, 67628-93-7 | |

| Record name | Dimethylvinphos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylvinphos, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067628937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Dimethylvinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, (1Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLVINPHOS, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK4YX4B7PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

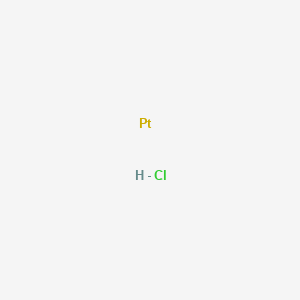

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cyclopropyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1214225.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(2-oxo-2-thiophen-2-ylethyl)thio]purine-2,6-dione](/img/structure/B1214229.png)

![N-[(1-cyclohexyl-5-tetrazolyl)-thiophen-2-ylmethyl]-N-(phenylmethyl)ethanamine](/img/structure/B1214232.png)

![N-(2-hydroxypropyl)-1-[(4-phenylmethoxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1214233.png)

![(7S,9R)-9-acetyl-7-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1214244.png)